IOX1

Catalog No.
S530764
CAS No.
5852-78-8
M.F
C10H7NO3
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IOX1

CAS Number

5852-78-8

Product Name

IOX1

IUPAC Name

8-hydroxyquinoline-5-carboxylic acid

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c12-8-4-3-7(10(13)14)6-2-1-5-11-9(6)8/h1-5,12H,(H,13,14)

InChI Key

JGRPKOGHYBAVMW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5-carboxy-8-hydroxyquinoline, 8-hydroxy-5-quinolinecarboxylic acid, IOX1 compound

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O

The exact mass of the compound 8-Hydroxy-5-quinolinecarboxylic acid is 189.0426 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

IOX1 (5-carboxy-8-hydroxyquinoline; CAS 5852-78-8) is a highly potent, broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, encompassing Jumonji C (JmjC) domain-containing histone demethylases (KDMs), TET DNA hydroxylases, and hypoxia-inducible factor (HIF) hydroxylases. Unlike highly selective probes that target single isoforms, IOX1 serves as a definitive baseline reference material for pan-2OG oxygenase suppression in both biochemical and cellular assays. Its primary procurement value lies in its ability to directly inhibit intracellular targets without requiring prodrug esterification, thereby eliminating the metabolic variability and high-concentration toxicity associated with traditional 2OG competitors [1].

Substituting IOX1 with traditional 2OG analogs like N-oxalylglycine (NOG) or its cell-permeable prodrug dimethyloxalylglycine (DMOG) introduces significant experimental artifacts into screening workflows. NOG exhibits negligible cell permeability, restricting its utility entirely to cell-free biochemical assays. While DMOG bypasses the cell membrane, it relies on variable intracellular esterase activity for activation, requiring millimolar dosing that frequently induces off-target cytotoxicity and inconsistent target engagement across different cell lines. Procuring IOX1 resolves these handling and reproducibility issues by providing direct, high-affinity target engagement in both in vitro and in vivo models without dependency on variable cellular metabolism [1].

Direct Cellular Potency Without Prodrug Dependency

In cellular assays evaluating global histone methylation, underivatized IOX1 demonstrates direct target engagement, whereas standard 2OG mimics require prodrug forms. Against KDM4A and KDM6B in HeLa cells, IOX1 achieved EC50 values of 86 µM and 37 µM, respectively. In contrast, the prodrugs DMOG and dmPDCA required concentrations in the 1 to 10 mM range to achieve comparable inhibition [1].

Evidence DimensionCellular EC50 for KDM4A/KDM6B inhibition
Target Compound DataIOX1: 37 - 86 µM
Comparator Or BaselineDMOG / dmPDCA: 1,000 - 10,000 µM
Quantified Difference11- to 270-fold higher cellular potency
ConditionsHeLa cells, global methylation quantification via immunofluorescence

Eliminates the need for millimolar prodrug dosing, reducing off-target toxicity and esterase-dependent variability in cell-based screening.

Higher In Vitro Affinity for JmjC Histone Demethylases

IOX1 exhibits sub-micromolar to low-micromolar potency against a wide panel of JmjC KDMs, significantly outperforming the standard baseline inhibitor NOG. Biochemical profiling reveals IOX1 inhibits the KDM3, KDM4, and KDM6 subfamilies with IC50 values at or below 1 µM (e.g., KDM4C IC50 = 0.6 µM; KDM3A IC50 = 0.1 µM). NOG and 2,4-PDCA generally exhibit weaker affinities, often requiring much higher concentrations to achieve baseline suppression [1].

Evidence DimensionIn vitro IC50 against KDM3/4/6 subfamilies
Target Compound DataIOX1: ≤ 1.0 µM
Comparator Or BaselineNOG: > 1.0 µM (typically 5-250 µM across KDMs)
Quantified DifferenceSub-micromolar potency vs. multi-micromolar baseline
ConditionsIsolated enzyme biochemical assays (AlphaScreen / MS)

Ensures complete and reliable pan-KDM suppression when establishing negative controls or baseline states in epigenetic drug discovery.

Broad-Spectrum Coverage Including TET DNA Hydroxylases

Beyond histone demethylases, IOX1 effectively inhibits Ten-eleven translocation (TET) enzymes, ensuring true pan-epigenetic suppression. In isolated enzyme assays, IOX1 inhibits TET1CD with an EC50 of approximately 10 µM. When compared to the prodrug DMOG, which showed weaker inhibition (EC50 = 110 µM), IOX1 provides a more robust and reliable blockade of 2OG-dependent DNA hydroxymethylation pathways[1].

Evidence DimensionTET1CD Inhibition (EC50)
Target Compound DataIOX1: ~10 µM
Comparator Or BaselineDMOG: 110 µM
Quantified Difference11-fold higher potency against TET1
ConditionsAlphaScreen assay for TET1-3 oxygenases

Allows researchers to simultaneously suppress both histone and DNA demethylation pathways using a single, well-characterized reference compound.

Distinct Active Site Iron Translocation for Structural Biology

Crystallographic studies reveal that IOX1 binding induces a distinct translocation of the active site iron in specific 2OG oxygenases (such as KDM6B), unlike the static binding mode of standard 2OG mimics like NOG. This bidentate coordination via its phenolic and carboxylic moieties maps active site flexibility that remains invisible when using rigid baseline competitors [1].

Evidence DimensionActive site Fe(II) coordination dynamics
Target Compound DataIOX1: Induces active site iron translocation
Comparator Or BaselineNOG: Static 2OG-mimic binding
Quantified DifferenceDivergent crystallographic binding mode
ConditionsX-ray crystallography of KDM6B / FIH complexes

Provides structural biologists with a distinct tool for mapping active site plasticity, enabling the rational design of next-generation selective inhibitors.

Standardized Pan-Epigenetic Baseline Establishment

IOX1 is a highly effective reference inhibitor for establishing a fully suppressed 2OG oxygenase baseline in cell cultures, avoiding the metabolic variability and high-concentration toxicity of DMOG [1].

Structural Biology and X-Ray Crystallography

Due to its ability to induce active site iron translocation, IOX1 is recommended as a co-crystallization ligand for mapping the conformational flexibility of novel JmjC KDM targets [1].

Hypoxia Pathway Modulation

IOX1 effectively inhibits HIF prolyl and asparaginyl hydroxylases (PHDs and FIH) without requiring esterification, making it a reliable chemical tool for stabilizing HIF-1α and mimicking hypoxia in vitro [1].

TET Enzyme Functional Assays

With confirmed low-micromolar potency against TET1-3, IOX1 serves as a dependable positive control for broad-spectrum inhibition in DNA hydroxymethylation screening workflows [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

189.042593085 Da

Monoisotopic Mass

189.042593085 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JM015YQC1C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5852-78-8

Wikipedia

8-hydroxy-5-quinolinecarboxylic acid

Dates

Last modified: 08-15-2023
1: Mettananda S, Fisher CA, Sloane-Stanley JA, Taylor S, Oppermann U, Gibbons RJ, Higgs DR. Selective silencing of α-globin by the histone demethylase inhibitor IOX1: a potentially new pathway for treatment of β-thalassemia. Haematologica. 2017 Mar;102(3):e80-e84. doi: 10.3324/haematol.2016.155655. Epub 2016 Nov 3. PubMed PMID: 27810991; PubMed Central PMCID: PMC5394973.
2: Hu Q, Chen J, Zhang J, Xu C, Yang S, Jiang H. IOX1, a JMJD2A inhibitor, suppresses the proliferation and migration of vascular smooth muscle cells induced by angiotensin II by regulating the expression of cell cycle-related proteins. Int J Mol Med. 2016 Jan;37(1):189-96. doi: 10.3892/ijmm.2015.2393. Epub 2015 Oct 27. PubMed PMID: 26530537.
3: Schiller R, Scozzafava G, Tumber A, Wickens JR, Bush JT, Rai G, Lejeune C, Choi H, Yeh TL, Chan MC, Mott BT, McCullagh JS, Maloney DJ, Schofield CJ, Kawamura A. A cell-permeable ester derivative of the JmjC histone demethylase inhibitor IOX1. ChemMedChem. 2014 Mar;9(3):566-71. doi: 10.1002/cmdc.201300428. Epub 2014 Feb 6. PubMed PMID: 24504543; PubMed Central PMCID: PMC4503230.
4: Hopkinson RJ, Tumber A, Yapp C, Chowdhury R, Aik W, Che KH, Li XS, Kristensen JBL, King ONF, Chan MC, Yeoh KK, Choi H, Walport LJ, Thinnes CC, Bush JT, Lejeune C, Rydzik AM, Rose NR, Bagg EA, McDonough MA, Krojer T, Yue WW, Ng SS, Olsen L, Brennan PE, Oppermann U, Muller-Knapp S, Klose RJ, Ratcliffe PJ, Schofield CJ, Kawamura A. 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation. Chem Sci. 2013 Aug 1;4(8):3110-3117. doi: 10.1039/C3SC51122G. PubMed PMID: 26682036; PubMed Central PMCID: PMC4678600.

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